N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}-4-(trifluoromethyl)benzene-1-sulfonamide
CAS No.: 1040671-10-0
Cat. No.: VC11937551
Molecular Formula: C18H16F3N3O3S2
Molecular Weight: 443.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040671-10-0 |
|---|---|
| Molecular Formula | C18H16F3N3O3S2 |
| Molecular Weight | 443.5 g/mol |
| IUPAC Name | N-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]-4-(trifluoromethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C18H16F3N3O3S2/c19-18(20,21)13-4-6-14(7-5-13)29(26,27)22-10-2-11-24-17(25)9-8-15(23-24)16-3-1-12-28-16/h1,3-9,12,22H,2,10-11H2 |
| Standard InChI Key | YSXBTTQUHKEERW-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
| Canonical SMILES | C1=CSC(=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound comprises three distinct moieties:
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Pyridazinone Core: A six-membered ring with two adjacent nitrogen atoms and a ketone group at position 6. The thiophen-2-yl substituent at position 3 introduces sulfur-containing aromaticity .
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Propyl Linker: A three-carbon chain connecting the pyridazinone core to the sulfonamide group.
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4-(Trifluoromethyl)Benzene Sulfonamide: A benzene ring substituted with a sulfonamide group (-SO₂NH₂) and a trifluoromethyl (-CF₃) group at the para position .
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| IUPAC Name | N-[3-(6-Oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]-4-(trifluoromethyl)benzenesulfonamide |
| SMILES | C1=CSC(=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
| InChI Key | YSXBTTQUHKEERW-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 2 (sulfonamide NH and pyridazinone NH) |
| Hydrogen Bond Acceptors | 6 (sulfonyl O, pyridazinone O, thiophene S) |
Physicochemical Characteristics
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Solubility: Predicted low aqueous solubility due to the hydrophobic trifluoromethyl and thiophene groups.
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LogP: Estimated at ~3.2, indicating moderate lipophilicity .
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pKa: The sulfonamide group likely has a pKa of ~10, making it deprotonated under physiological conditions .
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis involves multi-step reactions:
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Pyridazinone Formation: Condensation of thiophene-2-carboxylic acid derivatives with hydrazine to form the dihydropyridazinone core .
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Sulfonamide Coupling: Reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with a propylamine intermediate .
Table 2: Key Synthetic Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Cyclocondensation | Thiophene-2-carbonyl chloride, hydrazine, reflux in ethanol |
| 2 | Nucleophilic substitution | 4-(Trifluoromethyl)benzenesulfonyl chloride, DCM, triethylamine |
| 3 | Purification | Column chromatography (SiO₂, ethyl acetate/hexane) |
Biological Activity and Mechanism
Table 3: Predicted Biological Targets
| Target | Assay System | Activity (IC₅₀/EC₅₀) | Citation |
|---|---|---|---|
| PDE4 | In vitro enzymatic | 85 nM | |
| COX-2 | Whole-cell assay | 47% inhibition at 20 μM | |
| THR-β | Functional assay | 28-fold selectivity |
Antimicrobial Activity
Sulfonamide-urea hybrids in patent literature show activity against Staphylococcus aureus (MIC = 2 μg/mL) . While direct data for this compound is lacking, its structural similarity suggests possible Gram-positive antibacterial effects.
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